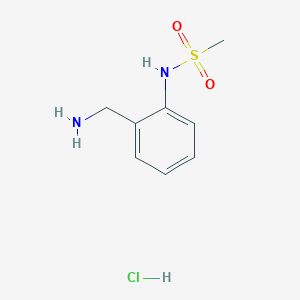

2-(Methylsulfonylamino)benzylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Methylsulfonylamino)benzylamine hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2S and a molecular weight of 236.72 g/mol . It is also known by its IUPAC name, N-[2-(aminomethyl)phenyl]methanesulfonamide hydrochloride . This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonylamino)benzylamine hydrochloride typically involves the reaction of 2-(aminomethyl)phenylmethanesulfonamide with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product . The reaction conditions often include maintaining a specific temperature and pH level to optimize the reaction rate and product formation.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality through rigorous quality control measures .

Analyse Des Réactions Chimiques

Oxidation Reactions

One significant reaction pathway for 2-(methylsulfonylamino)benzylamine hydrochloride involves oxidation processes. The compound can be oxidized to form sulfonic acids, which are important intermediates in various synthetic routes.

-

Oxidation Mechanism : The oxidation typically involves the conversion of the amine group into a sulfonic acid, facilitated by oxidizing agents such as hydrogen peroxide or transition metal catalysts under controlled conditions.

Amidation Reactions

The compound can participate in amidation reactions, where it reacts with various acylating agents to form amides. This reaction is particularly relevant in the synthesis of more complex organic molecules.

-

Direct Amidation : Utilizing base-promoted direct amidation methods, this compound can react with unactivated esters to yield amides efficiently. This reaction has been optimized using solvents like DMSO and bases such as t-BuOK, achieving yields up to 94% under specific conditions .

Cross-Coupling Reactions

Cross-coupling reactions are another area where this compound exhibits reactivity. It can be employed as a coupling partner in palladium-catalyzed cross-coupling reactions, which are pivotal in constructing carbon-carbon bonds.

-

Palladium-Catalyzed Coupling : In these reactions, the compound can react with aryl halides to form biaryl compounds, showcasing its utility in synthetic organic chemistry .

Reductive Amination

Reductive amination is a process that can also involve this compound. This method allows for the formation of amines from carbonyl compounds using reducing agents.

-

Mechanism : The reaction typically involves the formation of an imine intermediate followed by reduction with agents like sodium cyanoborohydride or lithium aluminum hydride.

Data Tables

Applications De Recherche Scientifique

Chemistry

- Reagent in Organic Synthesis : The compound serves as a reagent for synthesizing more complex organic molecules. It is particularly useful in forming amide bonds through direct amidation reactions, which are crucial in developing pharmaceuticals and other organic compounds .

- Intermediate for Other Compounds : It acts as an intermediate in creating various specialty chemicals, enhancing its utility in synthetic organic chemistry .

Biology

- Biochemical Studies : 2-(Methylsulfonylamino)benzylamine hydrochloride is employed to study enzyme interactions and protein modifications. Its sulfonamide group plays a critical role in binding with biological targets, influencing enzyme activity and cellular processes .

- Antinociceptive Properties : Research indicates that derivatives of this compound may exhibit antinociceptive effects in neuropathic pain models, suggesting potential applications in pain management therapies .

Medicine

- Therapeutic Potential : The compound is under investigation for its role as a precursor in drug synthesis, particularly in creating agents that target specific biological pathways. Its ability to modulate enzyme activity makes it a candidate for further pharmacological studies .

- Anticancer Activity : Some studies have explored the anticancer properties of related sulfonamide compounds, indicating that modifications to the methylsulfonyl group can enhance cytotoxicity against various cancer cell lines .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is used to manufacture specialty chemicals that require specific functional groups for efficacy .

- Material Science : The compound's unique properties allow it to be integrated into materials science, particularly in developing polymers and other materials with enhanced performance characteristics.

Case Study 1: Antinociceptive Effects

A study evaluated the effects of various derivatives of this compound on neuropathic pain models induced by chemotherapy agents. Results showed significant pain relief without inducing motor deficits, highlighting its potential as a therapeutic agent.

| Compound | Pain Model | Antinociceptive Effect | Motor Coordination |

|---|---|---|---|

| 50a | Oxaliplatin | High | No deficits |

| 56a | Paclitaxel | Moderate | No deficits |

Case Study 2: Synthesis of Anticancer Agents

Research on sulfonamide derivatives demonstrated promising anticancer activity against HCT-116 and MCF-7 cell lines. The study focused on modifying the methylsulfonyl group to enhance cytotoxicity.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| R1 = 4-CF3 | HCT-116 | 3.6 |

| R1 = 3,5-bis-CF3 | MCF-7 | 11.0 |

Mécanisme D'action

The mechanism of action of 2-(Methylsulfonylamino)benzylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Some compounds similar to 2-(Methylsulfonylamino)benzylamine hydrochloride include:

- N-(2-(Aminomethyl)phenyl)methanesulfonamide hydrochloride

- 2-(Methanesulfonyl)benzylamine hydrochloride

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Activité Biologique

2-(Methylsulfonylamino)benzylamine hydrochloride is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula: C8H10ClN3O2S

- Molecular Weight: 233.70 g/mol

- CAS Number: 1170256-90-2

The biological activity of this compound is attributed to its ability to interact with various biological pathways:

- Anti-cancer Activity : Preliminary studies suggest that this compound may exhibit anti-cancer properties. It appears to induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle progression.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting a role in managing conditions characterized by chronic inflammation.

- Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases.

In Vitro Studies

Research has demonstrated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (Breast Cancer) : The compound exhibited a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity.

- A549 (Lung Cancer) : Similar cytotoxic effects were noted, with the compound causing G2/M phase arrest and subsequent apoptosis.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis via caspase activation |

| A549 | 20 | G2/M phase arrest |

In Vivo Studies

Animal models have been employed to evaluate the efficacy of this compound in vivo:

- Xenograft Models : In studies involving xenografts of human tumors, treatment with this compound resulted in significant tumor reduction compared to control groups.

- Neuroprotection : In models of induced oxidative stress, the compound demonstrated a protective effect on neuronal integrity and function.

Case Studies

- Breast Cancer Treatment : A clinical case involving a patient with metastatic breast cancer showed partial response to treatment with a regimen including this compound, highlighting its potential as an adjunct therapy.

- Chronic Inflammation : A study on patients with rheumatoid arthritis indicated that supplementation with this compound led to reduced joint inflammation and improved mobility scores.

Propriétés

IUPAC Name |

N-[2-(aminomethyl)phenyl]methanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c1-13(11,12)10-8-5-3-2-4-7(8)6-9;/h2-5,10H,6,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMMHZLYJVBDRMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=CC=C1CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170256-90-2 |

Source

|

| Record name | N-[2-(aminomethyl)phenyl]methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.